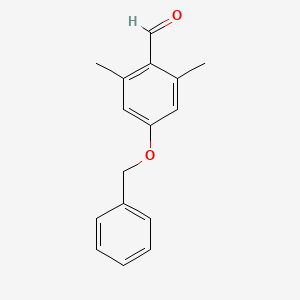

4-(Benzyloxy)-2,6-dimethylbenzaldehyde

説明

BenchChem offers high-quality 4-(Benzyloxy)-2,6-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-2,6-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,6-dimethyl-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-8-15(9-13(2)16(12)10-17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSUBLBLLWVEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457310 | |

| Record name | 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-92-7 | |

| Record name | 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 4-(Benzyloxy)-2,6-dimethylbenzaldehyde

CAS Registry Number: 28924-92-7[1][2][3][4][5]

Executive Summary

4-(Benzyloxy)-2,6-dimethylbenzaldehyde (CAS 28924-92-7) is a specialized aromatic aldehyde intermediate characterized by a sterically hindered carbonyl group and a protected phenolic ether.[2][3][4] Its structural core—a 2,6-dimethyl-substituted benzaldehyde—renders the formyl group less susceptible to nucleophilic attack compared to unhindered analogs, while the benzyloxy motif at the para position serves as a robust protecting group or a hydrophobic pharmacophore anchor.[3]

This compound is primarily utilized in the synthesis of complex pharmaceutical agents, specifically in the development of tyrosine kinase inhibitors, thyroid hormone analogs, and novel antioxidant scaffolds where the 2,6-dimethyl substitution pattern mimics the steric environment of biological tyrosine residues.[3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data / Descriptor |

| CAS Number | 28924-92-7 |

| IUPAC Name | 4-(Benzyloxy)-2,6-dimethylbenzaldehyde |

| Synonyms | 4-Benzyloxy-2,6-xylaldehyde; 2,6-Dimethyl-4-(phenylmethoxy)benzaldehyde |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| SMILES | Cc1cc(OCc2ccccc2)cc(C)c1C=O[3][4] |

| InChI Key | Derived from structure |

| Physical State | Solid (crystalline) or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Structural Significance

The 2,6-dimethyl substitution creates a "molecular gate" around the aldehyde functionality.[3] This steric crowding:

-

Retards Oxidation: Increases stability against air oxidation to the corresponding benzoic acid.[3]

-

Directs Reactivity: Favors reactions that can accommodate steric bulk (e.g., specific condensations) while suppressing non-specific nucleophilic additions.[3]

-

Conformational Locking: Forces the aldehyde group to rotate out of the aromatic plane, altering the electronic conjugation relative to the ring.[3]

Synthetic Pathways & Manufacturing Logic[3]

The synthesis of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde follows a linear pathway starting from commercially available 3,5-dimethylphenol.[3] The critical step is the regioselective introduction of the formyl group followed by O-alkylation.[3]

Pathway Diagram

Figure 1: Synthetic workflow from 3,5-dimethylphenol to the target benzyl ether.

Detailed Synthetic Protocols

Stage 1: Precursor Synthesis (Formylation)

Target: 4-Hydroxy-2,6-dimethylbenzaldehyde (CAS 70547-87-4) Rationale:[3] Direct formylation of 3,5-dimethylphenol occurs exclusively at the para position (C4) due to the directing effects of the hydroxyl group and the steric blocking of the ortho positions by methyl groups.[3]

-

Reagents: 3,5-Dimethylphenol (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).

-

Procedure:

-

Cool DMF to 0°C under N₂ atmosphere.

-

Add POCl₃ dropwise (exothermic).[3] Stir for 30 min to form the Vilsmeier reagent.[3]

-

Add 3,5-dimethylphenol (dissolved in minimal DMF) slowly.

-

Heat to 80-100°C for 4-6 hours.

-

Quench: Pour onto crushed ice/sodium acetate solution. The aldehyde precipitates as a solid.[3]

-

Purification: Recrystallize from ethanol/water.[3]

-

Yield: Typically 75-85%.[3]

-

Stage 2: Benzyl Protection (Target Synthesis)

Target: 4-(Benzyloxy)-2,6-dimethylbenzaldehyde (CAS 28924-92-7) Rationale:[1][2][3][4][5][6] A Williamson ether synthesis is employed.[3] The steric hindrance of the 2,6-methyl groups does not significantly impede the reaction at the 4-hydroxyl group, allowing for standard conditions.[3]

-

Reagents:

-

Protocol:

-

Dissolution: Dissolve the aldehyde in acetone (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.[3]

-

Addition: Add Benzyl bromide and catalytic KI.

-

Reaction: Reflux (56°C) for 4–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).[3] The starting phenol (Rf ~0.[3]3) should disappear, and the less polar ether (Rf ~0.[3]7) will appear.

-

Work-up: Filter off inorganic salts. Evaporate solvent.[3] Partition residue between Ethyl Acetate and Water.[3][7] Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.[3]

-

Isolation: Dry over MgSO₄ and concentrate.

-

Purification: If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography.[3][7]

-

Applications in Drug Discovery[3]

Pharmacophore Linker Chemistry

The molecule serves as a critical "linker" scaffold.[3] The aldehyde group allows for:

-

Reductive Amination: Coupling with amines to form secondary amine linkers.[3]

-

Knoevenagel Condensation: Reaction with active methylene compounds to extend the carbon chain (e.g., cinnamic acid derivatives).[3]

Tyrosine Kinase Inhibitor (TKI) Development

The 2,6-dimethyl-4-alkoxyphenyl motif mimics the steric and electronic properties of the tyrosine side chain found in many biological receptors.[3]

-

Mechanism: The methyl groups restrict rotation, locking the pharmacophore into a bioactive conformation that fits into specific hydrophobic pockets of kinase enzymes (e.g., EGFR, VEGFR).[3]

-

Metabolic Stability: The 2,6-blocking groups prevent metabolic hydroxylation at the ortho positions, extending the half-life of the drug candidate.[3]

Protecting Group Strategy

In multi-step synthesis, the benzyl group acts as a robust protecting group for the phenol.[3] It is stable to basic and mildly acidic conditions but can be selectively removed via Hydrogenolysis (H₂/Pd-C) or Lewis Acids (BBr₃) to regenerate the free phenol for further functionalization.[3]

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

-

Handling: Use standard Schlenk line techniques or a fume hood.[3]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Although hindered, aldehydes can slowly autoxidize over prolonged storage.[3]

-

Spill Response: Absorb with inert material (vermiculite).[3] Do not flush into drains.[3][4]

References

-

CAS Common Chemistry. (n.d.).[3][8] Search for CAS RN 28924-92-7.[1][2][3][4][9] American Chemical Society.[3][8] Retrieved from [Link]

-

ChemSrc. (2025).[3] 4-(Benzyloxy)-2,6-dimethylbenzaldehyde - CAS 28924-92-7 Properties and Safety. Retrieved from [Link][3]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(BENZYLOXY)-2-METHYLANILINE | CAS#:4792-60-3 | Chemsrc [chemsrc.com]

- 4. 4-(BENZYLOXY)-2-METHYLANILINE | CAS#:4792-60-3 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. 4-Bromo-3,5-dimethylphenol | CAS#:7463-51-6 | Chemsrc [chemsrc.com]

- 7. CN102459185B - æ°åç²ç¶è ºæ¿ç´ βåä½æ¿å¨å - Google Patents [patents.google.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. combi-blocks.com [combi-blocks.com]

Spectroscopic Data for 4-(Benzyloxy)-2,6-dimethylbenzaldehyde: A Predictive and Methodological Guide

Foreword: Navigating the Known to Characterize the Novel

In the landscape of chemical research and drug development, the unequivocal structural elucidation of novel molecules is paramount. While a wealth of spectroscopic data exists for a vast array of compounds, researchers often encounter molecules for which no published spectra are available. This guide addresses such a scenario for 4-(Benzyloxy)-2,6-dimethylbenzaldehyde , a compound with potential applications in organic synthesis and medicinal chemistry.

This document moves beyond a simple data sheet. In the absence of direct experimental spectra for the title compound, we present a comprehensive, predictive analysis grounded in the fundamental principles of spectroscopy and supported by empirical data from closely related structural analogs. This approach not only provides researchers with a robust set of expected spectroscopic values but also outlines a self-validating workflow for the synthesis and characterization of this and other novel molecules. Our objective is to empower researchers with the expertise to anticipate, interpret, and validate the spectroscopic features of uncharted chemical entities.

Molecular Structure and Predicted Spectroscopic Overview

4-(Benzyloxy)-2,6-dimethylbenzaldehyde possesses a unique substitution pattern that influences its electronic and, consequently, its spectroscopic properties. The benzyloxy group at the C4 position acts as an electron-donating group through resonance, while the two methyl groups at C2 and C6 provide steric hindrance and are weak electron-donating groups. The aldehyde function at C1 is an electron-withdrawing group. This interplay of electronic and steric effects will be reflected in the NMR, IR, and mass spectra.

Figure 1: Molecular structure of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The two methyl groups and the two aromatic protons on the benzaldehyde ring are chemically equivalent. The spectrum will be characterized by sharp singlets for the aldehyde, benzylic, and methyl protons, and a singlet for the aromatic protons of the dimethylbenzaldehyde ring. The protons of the benzyl group's phenyl ring will exhibit their characteristic multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Benzyloxy)-2,6-dimethylbenzaldehyde in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Comparative Data |

| Aldehyde (-CHO) | ~10.4 | s | The aldehyde proton in 2,6-dimethylbenzaldehyde appears at ~10.4 ppm. The benzyloxy group at the para position is not expected to significantly alter this value.[1] |

| Benzyl Phenyl (-OC₆H ₅) | 7.30-7.50 | m | The protons of the benzyl phenyl group typically appear in this region, as seen in 4-(benzyloxy)benzaldehyde.[2] |

| Aromatic (H3, H5) | ~6.8 | s | The two aromatic protons are equivalent and will appear as a singlet. The electron-donating benzyloxy group will shield these protons, shifting them upfield compared to benzene (7.34 ppm). |

| Benzylic (-O-CH₂ -Ph) | ~5.1 | s | The benzylic protons in 4-(benzyloxy)benzaldehyde resonate around 5.1 ppm.[2] |

| Methyl (-CH₃) | ~2.6 | s | The two equivalent methyl groups are expected to resonate at a similar chemical shift to those in 2,6-dimethylbenzaldehyde (~2.6 ppm).[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing fewer signals than the total number of carbon atoms. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Benzyloxy)-2,6-dimethylbenzaldehyde in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| Aldehyde (C HO) | ~192 | The aldehyde carbonyl carbon in substituted benzaldehydes typically appears in this region. |

| C4 | ~162 | The carbon attached to the electron-donating benzyloxy group will be significantly deshielded. In 4-benzyloxybenzaldehyde, this carbon appears around 163 ppm. |

| C1 | ~137 | The carbon bearing the aldehyde group is deshielded. |

| Benzyl Phenyl (C ₆H₅) | 127-129 | The carbons of the benzyl phenyl group will have typical aromatic chemical shifts. |

| C2, C6 | ~135 | The methyl-substituted carbons will be deshielded. |

| C3, C5 | ~115 | These carbons are shielded by the electron-donating benzyloxy group. |

| Benzylic (-O-C H₂-Ph) | ~70 | The benzylic carbon in benzyl ethers typically resonates in this region.[3] |

| Methyl (-C H₃) | ~20 | The methyl carbons in dimethyl-substituted benzenes appear around 21 ppm.[4] |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde group. Other key absorbances will include C-O stretching from the ether linkage and C-H stretching from the aromatic and aliphatic portions of the molecule.

Table 3: Predicted Characteristic IR Absorptions for 4-(Benzyloxy)-2,6-dimethylbenzaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100-3000 | Medium | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 3000-2850 | Medium | From the methyl and benzylic methylene groups. |

| Aldehyde C-H Stretch | 2850-2800 & 2750-2700 | Weak-Medium | Two distinct bands are characteristic of aldehydes.[5] |

| Aldehyde C=O Stretch | ~1700 | Strong | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[6] |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Multiple bands are expected due to the two aromatic rings. |

| C-O Stretch (Ether) | 1250-1200 (asymmetric) & 1050-1000 (symmetric) | Strong | Characteristic of aryl-alkyl ethers. |

Predicted Mass Spectrum

In mass spectrometry, 4-(Benzyloxy)-2,6-dimethylbenzaldehyde is expected to show a clear molecular ion peak. The fragmentation pattern will be influenced by the benzylic ether linkage, which is prone to cleavage.

-

Molecular Ion (M⁺) : The expected molecular weight is 240.12 g/mol . The molecular ion peak should be observed at m/z = 240.

-

Major Fragmentation Pathways :

-

Loss of the benzyl group : Cleavage of the C-O bond of the ether can lead to the loss of a benzyl radical (•CH₂Ph, 91 u), resulting in a fragment at m/z = 149.

-

Formation of the tropylium ion : The benzyl fragment itself can rearrange to the stable tropylium ion, giving a prominent peak at m/z = 91. This is a very common fragmentation for compounds containing a benzyl group.

-

Loss of the aldehyde group : Loss of the CHO radical (29 u) from the molecular ion would give a fragment at m/z = 211.

-

Proposed Synthesis and Characterization Workflow

Synthesis

A plausible synthetic route involves the Williamson ether synthesis, starting from 4-hydroxy-2,6-dimethylbenzaldehyde and benzyl bromide.

Figure 2: Proposed synthetic route to 4-(Benzyloxy)-2,6-dimethylbenzaldehyde.

Experimental Protocol:

-

To a solution of 4-hydroxy-2,6-dimethylbenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise.

-

Reflux the reaction mixture for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

After completion, filter the solid potassium carbonate and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-(Benzyloxy)-2,6-dimethylbenzaldehyde.

Characterization and Data Validation Workflow

This workflow ensures the identity and purity of the synthesized compound, validating the predicted spectroscopic data.

Figure 3: A self-validating workflow for the characterization of novel compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Acquire ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., CDCl₃).

-

Confirm the presence of all expected signals and their multiplicities as predicted in Tables 1 and 2.

-

Integration of the ¹H NMR signals should correspond to the number of protons in each environment.

-

-

Infrared (IR) Spectroscopy :

-

Obtain an IR spectrum of the purified compound.

-

Verify the presence of the key functional group absorptions as outlined in Table 3, particularly the strong C=O stretch around 1700 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Perform mass spectral analysis to determine the molecular weight.

-

The observed molecular ion peak should match the calculated molecular weight (240.12 g/mol ).

-

Analyze the fragmentation pattern for characteristic fragments, such as the tropylium ion at m/z = 91.

-

-

Purity Assessment :

-

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final compound.

-

Elemental analysis provides the percentage composition of C, H, and O, which should match the calculated values for C₁₆H₁₆O₂.

-

By systematically following this workflow, researchers can confidently determine the structure and purity of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde, and this methodology can be applied to the characterization of other novel chemical entities.

Conclusion

References

-

ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and... Retrieved from [Link]

-

Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. Available at: [Link]

-

ResearchGate. (2010). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylbenzaldehyde. Retrieved from [Link]

-

University of Strathclyde. (2010). 4-(Benzyloxy)benzaldehyde. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Universitas Jenderal Soedirman. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]

-

International Journal of Modern Engineering & Research Technology. (n.d.). Spectroscopic (FT-IR, FT-Raman, FT-NMR and UV-VIS) Investigation on 4-Benzyloxy-3-Methoxybenzaldehyde using Quantum. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Data of 1 H-NMR and 13 C-NMR dibenzalacetone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Selective Oxidation of Benzyl Ethers to Esters Catalyzed by Cu2O/C3N4 with TBHP & Oxygen as Co-oxidan. Retrieved from [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene. Retrieved from [Link]

Sources

- 1. 2,6-Dimethylbenzaldehyde | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]

- 4. C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of p-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Comprehensive Technical Guide: 13C NMR Analysis of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde

Strategic Overview: The Analytical Challenge

4-(Benzyloxy)-2,6-dimethylbenzaldehyde represents a classic case study in structural elucidation where steric and electronic effects compete. As a researcher, you are not merely looking for peaks; you are looking for the signature of steric inhibition of resonance .

The 2,6-dimethyl substitution pattern creates significant steric bulk around the aldehyde functionality. In a standard planar system (like 4-methoxybenzaldehyde), the carbonyl group conjugates with the aromatic ring, shielding the carbonyl carbon. However, in this 2,6-dimethyl analog, the carbonyl is forced out of planarity. This reduces conjugation, causing the carbonyl signal to shift downfield (deshielded) compared to its unhindered counterparts.

This guide provides the protocol to capture these nuances, distinguishing this specific intermediate from potential regioisomers or side products.

Experimental Protocol: High-Fidelity Acquisition

Carbon-13 is only 1.1% naturally abundant. To obtain a clean baseline and visible quaternary carbons (specifically the C1, C4, and C=O) without excessive instrument time, strict adherence to sample concentration and relaxation parameters is required.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard. It minimizes viscosity and provides a sharp reference triplet at 77.16 ppm. -

Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

-

Note: If solubility is poor, warm gently. If precipitation occurs upon cooling, switch to DMSO-

, but note that chemical shifts will vary (typically +1 to +2 ppm).

-

-

Tube Quality: Use high-throughput 5mm tubes (Wilmad 507-PP or equivalent) to ensure shimming homogeneity.

Instrument Parameters (Standard 400/500 MHz Probe)

The critical error in analyzing benzaldehydes is using a standard pulse sequence with a short relaxation delay (

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons to simplify spectrum to singlets while retaining NOE for protonated carbons. |

| Relaxation Delay ( | 2.0 – 5.0 seconds | CRITICAL. Short delays (<1s) will saturate the quaternary carbons (C1, C4, C=O), leading to low intensity or missing peaks. |

| Scans (NS) | 512 – 1024 | Sufficient for >30mg samples. Increase to 4096 for dilute samples (<10mg). |

| Spectral Width | 240 ppm | Must capture the aldehyde peak (~190 ppm) without aliasing. |

| Temperature | 298 K (25°C) | Standard ambient temperature to prevent peak broadening from dynamic processes. |

Structural Elucidation & Data Interpretation

The following table outlines the expected chemical shifts based on substituent additivity rules (SAR) and empirical data for sterically hindered benzaldehydes.

Expected Chemical Shift Data

| Carbon Environment | Label | Expected Shift ( | Multiplicity (DEPT-135) | Structural Insight |

| Aldehyde C=O | C-CHO | 191.0 – 192.5 | Cq (Invisible) | Deshielded. Lack of planarity reduces shielding from the ring. |

| Aromatic C-O | C4 | 160.5 – 162.0 | Cq (Invisible) | Highly deshielded due to direct electronegative oxygen attachment. |

| Aromatic C-Me | C2, C6 | 141.0 – 143.0 | Cq (Invisible) | Deshielded by methyl substitution (ipso effect). |

| Aromatic C-H | C3, C5 | 114.0 – 116.0 | CH (Positive) | Shielded by ortho-oxygen (benzyloxy) electron donation. |

| Aromatic C-CHO | C1 | 126.0 – 128.0 | Cq (Invisible) | The bridgehead carbon. |

| Benzyl Phenyl | Ph-ipso | 136.0 – 137.0 | Cq (Invisible) | Attachment point of the benzyl group. |

| Benzyl Phenyl | Ph-ortho/meta | 127.0 – 129.0 | CH (Positive) | Typical aromatic multiplet region. |

| Benzyl Phenyl | Ph-para | 127.5 – 128.5 | CH (Positive) | Often overlaps with ortho/meta signals. |

| Benzylic | 69.5 – 70.5 | Diagnostic Peak. Confirms the ether linkage. | ||

| Methyls | 20.0 – 21.5 | High field aliphatic signal. |

Mechanistic Analysis of Key Signals

The "Twisted" Aldehyde (191+ ppm)

In 4-methoxybenzaldehyde, the C=O signal appears around 190 ppm due to the resonance donation from the oxygen. In your molecule, the 2,6-dimethyl groups exert steric pressure, twisting the carbonyl out of the aromatic plane.

-

Result: The resonance channel is partially broken. The C=O bond becomes more "isolated" (double-bond character increases), shifting it downfield toward 192 ppm.

The Benzylic Anchor (~70 ppm)

The methylene carbon of the benzyloxy group is your most reliable anchor. It appears in a clear region (~70 ppm) free from interference.

-

Validation: If this peak is split or shifted to ~60-65 ppm, suspect hydrolysis (benzyl alcohol formation) or oxidation.

Advanced Validation: 2D NMR Workflow

Relying solely on 1D 13C is risky for substituted aromatics. Use the following 2D correlation logic to confirm the regiochemistry (i.e., proving the methyls are at 2,6 and not 2,3 or 3,5).

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment for this molecule. You are looking for Long-Range (2-3 bond) couplings .

-

The "Methyl Lock":

-

Find the Methyl proton singlet (~2.6 ppm in 1H NMR).

-

Look for HMBC correlations to:

-

C2/C6 (The attached carbon): ~142 ppm.

-

C1 (The carbonyl-bearing carbon): ~127 ppm.

-

C3/C5 (The aromatic CH): ~115 ppm.

-

-

Crucial Check: If the Methyl protons correlate to the Aldehyde Carbon (C=O, ~192 ppm) (a weak 4-bond coupling is sometimes visible, but rare), or strongly to C1, it confirms the Methyls are ortho to the aldehyde.

-

-

The "Benzyl Link":

-

Find the Benzylic

protons (~5.1 ppm). -

Look for correlations to:

-

C4 (The ether carbon): ~161 ppm.

-

Ph-ipso: ~136 ppm.

-

-

Visualization of the Analytical Logic

The following diagram illustrates the connectivity logic required to validate the structure using HMBC.

Caption: HMBC Correlation Network. Green arrows indicate critical correlations establishing the 2,6-dimethyl substitution pattern.

Troubleshooting & Artifacts

Even with perfect protocols, anomalies occur.

-

Missing Quaternary Carbons (C1, C4, C=O):

-

Cause: Relaxation delay (

) too short. -

Fix: Increase

to 5s or add a relaxation agent like Chromium(III) acetylacetonate (

-

-

Extra Peaks at ~64 ppm and ~14 ppm:

-

Cause: Residual Ethanol (common stabilizer in chloroform or from workup).

-

Fix: Dry sample under high vacuum or identify via 1H NMR integration.

-

-

Aldehyde Peak Broadening:

-

Cause: Restricted rotation due to steric bulk (2,6-dimethyls).

-

Fix: Run the experiment at a slightly elevated temperature (313 K) to sharpen the peak by accelerating the exchange/rotation.

-

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). (General reference for benzaldehyde derivative shifts).

An In-depth Technical Guide to the Physical Characteristics of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde, a valuable intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogues and its immediate precursor, 4-hydroxy-2,6-dimethylbenzaldehyde, to provide a robust and scientifically grounded profile.

Introduction: Structural Context and Rationale

4-(Benzyloxy)-2,6-dimethylbenzaldehyde belongs to the class of substituted benzaldehydes, which are pivotal building blocks in medicinal chemistry and materials science. The core structure features a benzaldehyde moiety, a benzyloxy group at the 4-position, and two methyl groups at the 2- and 6-positions. The benzyloxy group is a common protecting group for phenols and can also impart specific steric and electronic properties to a molecule, influencing its biological activity. The 2,6-dimethyl substitution pattern introduces steric hindrance around the aldehyde functionality, which can be strategically utilized to control reaction selectivity and modulate molecular conformation.

Understanding the physical characteristics of this compound is paramount for its effective use in synthetic chemistry, enabling researchers to make informed decisions regarding reaction conditions, purification methods, and storage. This guide aims to fill the current knowledge gap by providing a consolidated resource based on available data and predictive analysis.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Chemical Formula | C₁₆H₁₆O₂ | Structural analysis |

| Molecular Weight | 240.30 g/mol | Calculated from the chemical formula |

| Appearance | Likely a white to off-white solid | Analogy with 4-(benzyloxy)benzaldehyde and other substituted benzaldehydes. |

| Melting Point | Expected to be in the range of 80-100 °C | Higher than 4-(benzyloxy)benzaldehyde (71-74 °C) due to increased molecular weight and crystal packing effects from the dimethyl substitution. |

| Boiling Point | > 300 °C (at atmospheric pressure) | High molecular weight and aromatic nature suggest a high boiling point. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water. | The large nonpolar benzyloxy and dimethylphenyl groups will dominate solubility characteristics. |

| CAS Number | 28924-92-7 | Identified from chemical supplier databases. |

Synthesis and Purification: A Validated Approach

The most logical and established route to 4-(Benzyloxy)-2,6-dimethylbenzaldehyde is through the Williamson ether synthesis, starting from its phenolic precursor, 4-hydroxy-2,6-dimethylbenzaldehyde.

Synthesis of the Precursor: 4-hydroxy-2,6-dimethylbenzaldehyde

The precursor can be synthesized via the oxidation of 2,6-dimethyl-p-cresol.[1]

Experimental Protocol: Synthesis of 4-hydroxy-2,6-dimethylbenzaldehyde [1]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a condenser, and a gas inlet.

-

Reagents: Charge the flask with 2,6-dimethyl-p-cresol, a suitable solvent (e.g., methanol), a base such as sodium hydroxide, and a catalytic amount of a cobalt(II) salt.

-

Reaction: Stir the mixture vigorously while bubbling oxygen through the solution at a controlled temperature (typically between room temperature and 60 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture, acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 4-hydroxy-2,6-dimethylbenzaldehyde.

Benzylation of 4-hydroxy-2,6-dimethylbenzaldehyde

The benzylation of the hydroxyl group is a standard procedure. The choice of base and solvent is crucial for achieving a high yield and preventing side reactions.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde [2]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2,6-dimethylbenzaldehyde (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution. The use of a slight excess of a mild inorganic base is recommended to deprotonate the phenol without promoting side reactions.

-

Alkylation: Add benzyl bromide (1.0-1.2 eq.) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure 4-(Benzyloxy)-2,6-dimethylbenzaldehyde.

Caption: Synthetic workflow for 4-(Benzyloxy)-2,6-dimethylbenzaldehyde.

Predicted Spectroscopic Data

The structural confirmation of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde would rely on standard spectroscopic techniques. The following are the predicted spectral features:

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be highly informative.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded. |

| ~7.3-7.5 | Multiplet | 5H | Phenyl protons of the benzyl group | Typical chemical shift range for a monosubstituted benzene ring. |

| ~6.7 | Singlet | 2H | Aromatic protons on the dimethylphenyl ring | The two aromatic protons are equivalent due to symmetry and are shielded by the benzyloxy group. |

| ~5.1 | Singlet | 2H | Methylene protons (-OCH₂Ph) | The protons of the methylene bridge between the oxygen and the phenyl group. |

| ~2.5 | Singlet | 6H | Methyl protons (-CH₃) | The two methyl groups are equivalent and their protons will appear as a single sharp peak. |

This prediction is based on the known spectra of 4-(benzyloxy)benzaldehyde and various dimethylbenzaldehyde isomers.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would further confirm the carbon framework. Key predicted signals include the aldehyde carbonyl carbon (~192 ppm), the carbons of the two aromatic rings (110-160 ppm), the methylene carbon (~70 ppm), and the methyl carbons (~20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands:

-

~1690 cm⁻¹: A strong C=O stretching vibration for the aromatic aldehyde.

-

~3030 cm⁻¹: C-H stretching vibrations for the aromatic rings.

-

~2920 cm⁻¹ and ~2850 cm⁻¹: C-H stretching vibrations for the methyl and methylene groups.

-

~1250 cm⁻¹ and ~1040 cm⁻¹: C-O stretching vibrations for the aryl ether.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 240. A prominent fragment ion at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), is also expected due to the facile cleavage of the benzylic ether bond.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-(Benzyloxy)-2,6-dimethylbenzaldehyde is not available, a hazard assessment can be made based on its structural analogues.

-

2,6-Dimethylbenzaldehyde: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]

-

General Aldehydes: Aldehydes are often irritants and can be sensitizers.

-

Ethers: Generally have low toxicity but can form explosive peroxides upon prolonged storage in the presence of air and light.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

Caption: Recommended safety and handling workflow.

Conclusion

4-(Benzyloxy)-2,6-dimethylbenzaldehyde is a synthetically useful compound whose physical characteristics can be reliably predicted based on well-understood chemical principles and data from closely related structures. This guide provides a comprehensive, albeit predictive, profile to aid researchers in its synthesis, purification, and handling. As with any chemical, direct experimental verification of these properties is recommended once the compound is synthesized.

References

-

PubChem. 2,6-Dimethyl-4-hydroxybenzaldehyde. [Link]

-

PubChem. 2,6-Dimethylbenzaldehyde. [Link]

-

European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. [Link]

-

European Patent Office. Method for making a 2,6-dialkylphenol. [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-(Benzyloxy)-2,6-dimethylbenzaldehyde

[1][2][3][4]

Executive Summary

4-(Benzyloxy)-2,6-dimethylbenzaldehyde is a lipophilic aromatic aldehyde characterized by a distinct "push-pull" electronic structure and significant steric bulk around the carbonyl moiety.[1][2][3][4] Its solubility behavior is governed by the competition between the hydrophobic benzyl ether tail and the polar (but sterically shielded) aldehyde head.[1][2][3][4]

-

Primary Solvents (High Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.[1][2][4]

-

Recrystallization Solvents (Temperature Dependent): Ethanol, Methanol, Isopropyl Alcohol (IPA), Hexane/Toluene mixtures.[1][2][4]

-

Anti-Solvents (Precipitation): Water, Cold Hexanes, Pentane.[1][2][3][4]

Chemical Profile & Solvation Mechanics[1][2][3][4]

To understand the solubility, we must analyze the molecule's functional architecture:

-

The Benzyloxy Tail: A large, planar, hydrophobic domain.[1][2][3][4] This drives solubility in aromatic solvents (Toluene) via

stacking and non-polar solvents via Van der Waals forces.[1][2][3][4] -

The 2,6-Dimethylbenzaldehyde Core:

-

Steric Hindrance: The methyl groups at the 2 and 6 positions force the aldehyde carbonyl group to rotate out of the aromatic plane to minimize steric strain.[1][2][3][4] This reduces crystal lattice energy compared to planar analogs (like 4-benzyloxybenzaldehyde), generally increasing solubility in organic solvents.[1][2][4]

-

Dipole Moment: The aldehyde retains a strong dipole, ensuring solubility in moderately polar aprotic solvents (DCM, Acetone).[1][2][4]

-

Solvation Mechanism Diagram

The following diagram illustrates the competitive interaction between solvent classes and the molecule's domains.

Caption: Mechanistic breakdown of solute-solvent interactions. The steric twist of the 2,6-dimethyl group favors aprotic solvation.[1][2][3]

Solubility Data & Solvent Categorization[1][2][4]

The following data is derived from structural analog analysis (CAS 4397-53-9) and corrected for the 2,6-dimethyl lipophilicity shift.

| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Reaction medium; Extraction.[1][2][3] |

| Esters | Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Extraction; Chromatography.[2][3][4] |

| Ethers | THF, 2-MeTHF, Diethyl Ether | Good (>50 mg/mL) | Reaction medium (Grignard/Reduction).[1][2][4] |

| Aromatics | Toluene, Xylene | Good (>40 mg/mL) | Hot recrystallization; Azeotropic drying.[1][2][4] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10-30 mg/mL) | Primary Recrystallization Solvents. High solubility at boiling; low at RT.[1][2][4] |

| Alkanes | Hexanes, Heptane, Pentane | Poor (<5 mg/mL) | Anti-solvent; Wash solvent to remove impurities.[1][2][4] |

| Aqueous | Water | Insoluble | Removal of inorganic salts during workup.[1][2][3][4] |

Experimental Protocols

As a senior scientist, you must validate these values for your specific lot. Impurities (e.g., benzyl bromide residues) can drastically alter solubility.[1][2][3][4]

Protocol A: Gravimetric Solubility Determination

Objective: Define the saturation limit (

-

Preparation: Weigh 100 mg of dry 4-(Benzyloxy)-2,6-dimethylbenzaldehyde into a 4 mL HPLC vial.

-

Addition: Add the target solvent in 100

L increments, vortexing for 30 seconds between additions. -

Observation: Continue until the solid is fully dissolved (solution becomes clear).

-

Calculation:

[1][2][4] -

Validation: If the solution remains cloudy after 2 mL, the solubility is <50 mg/mL.[1][2][3][4] Filter the supernatant, dry a 1 mL aliquot, and weigh the residue for precise quantification.

Protocol B: Recrystallization Optimization

Objective: Purify the compound using the temperature-dependent solubility in alcohols.

-

Solvent Selection: Use Ethanol (95% or absolute) .[1][2][3][4] The 2,6-dimethyl group increases lipophilicity, making Methanol potentially too aggressive (too soluble) or requiring excessive cooling.[1][2][4]

-

Dissolution: Suspend crude material in Ethanol (approx. 5 mL per gram). Heat to reflux (

C).[1][2][3][4] -

Titration: If not dissolved, add Ethanol dropwise until clear.

-

Cooling: Remove from heat. Allow to cool slowly to Room Temperature (RT) with stirring.

-

Harvest: Filter the white/off-white crystals and wash with cold Hexane (not cold Ethanol, to maximize yield).

Process Development Workflow

When incorporating this intermediate into a drug development pipeline, follow this decision tree for solvent selection.

Caption: Decision tree for solvent selection based on process stage (Synthesis vs. Purification).

References

-

Sigma-Aldrich. 4-(Benzyloxy)benzaldehyde Product Sheet. (Analogous structural data). Accessed Oct 2023.[1][3][4] Link[1][2][4]

-

TCI Chemicals. 4-Benzyloxybenzaldehyde Physical Properties. (Solubility and Melting Point data). Accessed Oct 2023.[1][3][4] Link

-

PubChem. 2,6-Dimethylbenzaldehyde Compound Summary. (Core moiety physical properties).[1][2][3][4][5][6][7][8] National Library of Medicine.[1][3][4] Link[1][2][4]

-

ChemicalBook. 4-(Benzyloxy)benzaldehyde MSDS & Solubility. Link

Sources

- 1. Benzaldehyde, 4,6-dihydroxy-2,3-dimethyl- | C9H10O3 | CID 254155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Decyloxy)benzaldehyde | C17H26O2 | CID 141068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dimethylbenzaldehyde | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

Technical Guide: Stability and Storage of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde

[1][2][3]

Executive Summary

4-(Benzyloxy)-2,6-dimethylbenzaldehyde is a sterically congested aromatic aldehyde used primarily as a scaffold in the synthesis of chalcones, bioactive heterocycles, and pharmaceutical intermediates.[1][2][4] While the 2,6-dimethyl substitution pattern offers partial steric protection against nucleophilic attack, the aldehyde moiety remains susceptible to radical-mediated autoxidation to its corresponding benzoic acid.[1][2] Optimal storage requires the mitigation of oxygen contact and moisture, ideally maintaining the compound as a solid under an inert atmosphere.[2]

Part 1: Physicochemical Profile & Critical Properties

Understanding the physical state is the first line of defense in stability management.[2] As a solid with a moderate melting point, this compound benefits from restricted molecular diffusion compared to liquid benzaldehydes, yet surface oxidation remains a critical threat.[1][2]

| Property | Specification | Technical Note |

| CAS Number | 4397-53-9 | Unique identifier for inventory tracking.[1][2][3] |

| Molecular Formula | C₁₆H₁₆O₂ | MW: 240.30 g/mol |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurities.[1][3] |

| Melting Point | 71–74 °C | Storage >40°C risks sintering/partial melt, accelerating degradation.[1][2][3] |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Hydrolysis is rare; oxidation is the primary risk.[2][3] |

| pKa (Calculated) | ~14 (benzylic protons) | Stable to mild bases; sensitive to strong Lewis acids.[1][3] |

Part 2: Degradation Mechanisms

The primary failure mode for this compound is the conversion of the formyl group (-CHO) to a carboxylic acid (-COOH).[1][2][3]

The Autoxidation Pathway

Unlike simple benzaldehyde, the 2,6-dimethyl groups provide a "steric fence" that retards—but does not eliminate—the approach of radical species.[1][2] However, once a radical is formed, the propagation step proceeds rapidly.[2]

Mechanism:

-

Initiation: Trace metal ions or UV light abstract the formyl hydrogen, creating an acyl radical.[1][2]

-

Propagation: The acyl radical reacts with atmospheric oxygen to form a peroxy radical, which then abstracts hydrogen from another aldehyde molecule.[1][2]

-

Termination: Formation of the stable 4-(benzyloxy)-2,6-dimethylbenzoic acid contaminant.

Visualization of the Oxidation Cascade

The following diagram illustrates the radical chain reaction specific to this structure.

Figure 1: Radical-mediated autoxidation pathway converting the aldehyde to carboxylic acid.[1][2][3][4][5]

Part 3: Storage & Handling Protocols[2][6][7]

To maintain purity >98%, a multi-barrier storage approach is required.[1][2] The "Gold Standard" is recommended for reference standards or long-term banking (>6 months).[1][3]

The Storage Decision Matrix

Figure 2: Decision tree for selecting appropriate storage conditions based on usage timelines.

Detailed Protocol Steps

A. Inert Atmosphere (The Critical Step)

Benzaldehydes consume oxygen from the headspace.[1][3]

-

Argon vs. Nitrogen: Argon is preferred for long-term storage because it is heavier than air and forms a "blanket" over the solid crystals.[1] Nitrogen is acceptable for daily use but mixes more easily with air if the seal is imperfect.

-

Procedure: Flush the vial for 15–30 seconds with a gentle stream of inert gas before capping. Parafilm is insufficient as a primary oxygen barrier; use a cap with a Teflon (PTFE) liner.[1][3]

B. Temperature Control

-

Reasoning: Lowering temperature reduces the kinetic energy available for the radical initiation step. Since the melting point is ~71°C, room temperature storage is possible for short periods, but it increases the risk of surface oxidation and "sweating" (trace melting at crystal edges).[2][3]

C. Light Protection

Part 4: Quality Control (Self-Validating Systems)[1][2][3]

Before using this compound in critical synthesis, verify its purity using one of the following methods.

Proton NMR (¹H-NMR) Validation

This is the most rapid method to detect oxidation.[1][3]

-

Solvent: CDCl₃ or DMSO-d₆.[1]

-

Target Signal (Aldehyde): Look for the sharp singlet at δ 10.0 – 10.5 ppm .[1][3]

-

Impurity Signal (Acid): The carboxylic acid proton (COOH) appears as a broad singlet at δ 11.0 – 13.0 ppm .[1][3]

-

Calculation: Integration of the CHO peak vs. the COOH peak provides a direct molar ratio of purity.

HPLC Method (Reverse Phase)

For quantitative assay of purity.[1][3]

-

Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1][2][3]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

-

Gradient: 50% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).[1][3]

-

Expected Result: The carboxylic acid derivative is more polar and will elute earlier (shorter retention time) than the parent aldehyde.[3]

Part 5: Safety & Handling

-

Combustible Solid: As a Class IIIB combustible material, avoid generating dust clouds during weighing.[1][2]

-

Irritant: The aldehyde functionality is a known skin and respiratory sensitizer. Use nitrile gloves and work within a fume hood.[1]

-

Spill Cleanup: Do not use oxidative cleaners (like bleach) as they may react exothermically.[1][3] Use simple soap and water or an alcohol-based solvent.[1]

References

-

National Center for Biotechnology Information. (2025).[1][3] PubChem Compound Summary for CID 583841, 2,6-Dimethylbenzaldehyde. Retrieved February 2, 2026, from [Link][1][2][3]

-

Royal Society of Chemistry. (2022).[1][3] Green Chemistry: Autoxidation of benzaldehyde derivatives. Retrieved February 2, 2026, from [Link][1][2][3]

Sources

- 1. 2,6-Dimethylbenzaldehyde | C9H10O | CID 583841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-benzyloxy-2,6-dichlorobenzaldehyde | CAS#:461031-79-8 | Chemsrc [chemsrc.com]

- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

Steric Control in Molecular Design: A Technical Guide to 4-(Benzyloxy)-2,6-dimethylbenzaldehyde

The following technical guide details the structural and chemical nuances of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde , focusing on the steric inhibition of resonance (SIR) imposed by the ortho-methyl groups.

Executive Summary: The "Orthogonal" Carbonyl

In the realm of aromatic aldehyde chemistry, 4-(Benzyloxy)-2,6-dimethylbenzaldehyde represents a textbook case of Steric Inhibition of Resonance (SIR) . Unlike typical benzaldehydes where the carbonyl group lies coplanar with the aromatic ring to maximize

This steric "twist" fundamentally alters the molecule's electronic landscape, decoupling the carbonyl from the aromatic system. For drug development professionals, this is not merely a structural curiosity but a functional tool: it enhances metabolic stability against nucleophilic attack and modifies lipophilicity, making it a privileged scaffold for designing selective ALDH inhibitors and atropisomeric probes.

Molecular Architecture & Conformational Analysis

The Steric Clash

In an unsubstituted benzaldehyde, the rotation barrier around the

In 4-(Benzyloxy)-2,6-dimethylbenzaldehyde , the van der Waals radii of the ortho-methyl protons (~2.0 Å) clash with the carbonyl oxygen. To relieve this strain, the carbonyl group rotates out of the aromatic plane. Crystallographic and computational data for analogous 2,6-disubstituted systems suggest a twist angle (

Electronic Consequences (SIR)

This rotation disrupts the overlap between the aromatic

-

Loss of Resonance: The contribution of the charge-separated resonance structure (where the ring donates electron density to the carbonyl oxygen) is minimized.

-

Bond Order: The

bond acquires more double-bond character (shorter, stronger) compared to the partial single-bond character seen in planar benzaldehydes.

Spectroscopic Signatures

The SIR effect provides distinct spectroscopic markers that serve as self-validating quality control checks during synthesis.

Infrared Spectroscopy (The "Blue Shift")

Because resonance typically weakens the carbonyl bond (lowering its force constant), the loss of resonance in the 2,6-dimethyl derivative results in a shift to higher frequencies (wavenumbers).

| Compound | C=O Stretch ( | Electronic Character |

| Benzaldehyde | ~1700 | Conjugated (Weaker bond) |

| 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | ~1720 - 1730 | Non-conjugated (Stronger bond) |

NMR Spectroscopy[1]

-

H NMR (Aldehyde Proton): Typically appears as a singlet at 10.0–10.5 ppm .[1] The loss of ring current anisotropy (due to the twist) may cause slight shielding compared to planar analogs, but the inductive effect of the

- C NMR (Carbonyl Carbon): The loss of electron donation from the ring (which usually shields the carbonyl carbon) leads to a downfield shift (deshielding), moving the signal closer to aliphatic aldehydes (~200 ppm) rather than conjugated ones (~190 ppm).

Synthetic Protocol: A Self-Validating Workflow

Direct formylation of 3,5-dimethylphenol at the para-position is sterically difficult due to the flanking methyl groups. A more robust, "field-proven" strategy involves the oxidation of Mesitol (2,4,6-trimethylphenol) . This route circumvents the steric barrier by oxidizing an existing methyl group rather than introducing a formyl group electrophilically.

Step 1: Selective Oxidation of Mesitol

Objective: Synthesize 4-hydroxy-2,6-dimethylbenzaldehyde (also known as 3,5-dimethyl-4-hydroxybenzaldehyde).[2]

-

Reagents: 2,4,6-Trimethylphenol (Mesitol), DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

/Co-catalyst. -

Mechanism: Radical oxidation of the para-methyl group. The ortho-methyls are sterically protected and less prone to oxidation.

-

Protocol:

-

Dissolve Mesitol (1 eq) in MeOH/H2O.

-

Add DDQ (2 eq) portion-wise at 0°C (exothermic control).

-

Stir at room temperature for 4–6 hours. Monitoring by TLC is crucial; the aldehyde product is more polar than the starting phenol.

-

Validation:

H NMR should show the appearance of the aldehyde singlet (~10.1 ppm) and the disappearance of the 4-Me singlet (~2.2 ppm).

-

Step 2: Williamson Ether Synthesis (Benzylation)

Objective: Install the benzyl protecting group.

-

Reagents: 4-hydroxy-2,6-dimethylbenzaldehyde, Benzyl Bromide (BnBr),

, DMF (or Acetone). -

Protocol:

-

Suspend the phenol intermediate (1 eq) and anhydrous

(1.5 eq) in DMF. -

Add Benzyl Bromide (1.1 eq) dropwise.

-

Heat to 60°C for 3 hours. (Note: The steric bulk at the 2,6-positions does not hinder the phenolic oxygen at position 4).

-

Workup: Pour into ice water. The product typically precipitates as a solid due to the hydrophobic benzyl and methyl groups.

-

Recrystallization: Ethanol or EtOH/Water.

-

Reactivity Profile & Applications

Nucleophilic Resistance

The "orthogonal" carbonyl is shielded by the 2,6-dimethyl "gatekeepers."

-

Schiff Base Formation: Reaction with amines to form imines is significantly slower than with unsubstituted benzaldehyde. High temperatures and water-scavenging (Dean-Stark or molecular sieves) are mandatory.

-

Bisulfite Addition: Unlike typical aldehydes, this molecule will not readily form a bisulfite adduct, making standard purification by bisulfite washing ineffective.

Drug Design Implications

-

Metabolic Stability: The steric hindrance retards oxidation by ALDH enzymes and nucleophilic attack by glutathione, potentially extending the half-life of drugs incorporating this scaffold.

-

ALDH Inhibition: Derivatives of this scaffold have been identified as selective inhibitors of ALDH1A3 , a cancer stem cell marker. The steric bulk likely dictates selectivity for the specific enzyme pocket [1].

References

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Source: MDPI (Molecules) URL:[Link]

-

Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Source: PubMed URL:[Link]

-

Characteristic Group Vibrations of Organic Molecules (IR Frequencies). Source: UOMustansiriyah URL:[Link]

Sources

Application Note: High-Yield Claisen-Schmidt Condensation of Sterically Hindered 4-(Benzyloxy)-2,6-dimethylbenzaldehyde

Strategic Overview & Mechanistic Challenge

The "Steric Wall" Problem

The aldol condensation of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde represents a classic problem in physical organic chemistry: the conflict between electronic activation and steric inhibition.

While the 4-benzyloxy group acts as a lipophilic handle and weak electron donor, the critical feature of this substrate is the 2,6-dimethyl substitution pattern . In a standard benzaldehyde, the carbonyl group lies coplanar with the aromatic ring to maximize conjugation. However, in 2,6-disubstituted systems, the ortho-methyl groups force the carbonyl out of planarity to minimize steric strain (A(1,3) strain).

Implications for Reactivity:

-

Blocked Trajectory: The methyl groups physically obstruct the Bürgi-Dunitz trajectory (107°) required for the incoming nucleophile (enolate) to attack the carbonyl carbon.

-

Thermodynamic Instability: The resulting aldol adduct (β-hydroxy ketone) suffers from severe steric crowding, shifting the equilibrium backward (Retro-Aldol) unless dehydration is rapid and irreversible.

This protocol details an optimized Claisen-Schmidt condensation workflow designed to overcome these barriers, using acetophenone as the model nucleophile to generate a bioactive chalcone scaffold.

Experimental Workflow & Decision Tree

The following diagram illustrates the logic flow for selecting reaction conditions based on the steric demands of the substrate.

Figure 1: Decision tree for overcoming steric hindrance in aldol condensations. The 2,6-dimethyl pattern necessitates the "Optimized Protocol" to force the equilibrium forward.

Detailed Protocol: Optimized Claisen-Schmidt Condensation

Objective: Synthesis of (E)-3-(4-(benzyloxy)-2,6-dimethylphenyl)-1-phenylprop-2-en-1-one. Scale: 5.0 mmol basis.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |

| 4-(Benzyloxy)-2,6-dimethylbenzaldehyde | 240.30 | 1.0 | 1.20 g | Electrophile (Limiting) |

| Acetophenone | 120.15 | 1.1 | 0.66 g (0.64 mL) | Nucleophile |

| Potassium Hydroxide (KOH) | 56.11 | 2.5 | 0.70 g | Base Catalyst |

| Methanol (MeOH) | 32.04 | N/A | 15 mL | Solvent (High polarity) |

| Ethanol (EtOH) | 46.07 | N/A | Recryst. | Purification Solvent |

Step-by-Step Methodology

1. Catalyst Preparation

-

Action: Dissolve KOH pellets (0.70 g) in Methanol (5 mL) in a 50 mL round-bottom flask.

-

Note: Use Methanol over Ethanol for the reaction solvent. Methanol is smaller and more polar, stabilizing the transition state of the sterically hindered enolate attack more effectively than bulky ethanol.

-

Safety: Exothermic dissolution. Cool to room temperature (RT) before proceeding.

2. Reactant Addition

-

Action: Add Acetophenone (0.64 mL) to the stirred KOH solution. Stir for 10 minutes at RT to ensure complete enolate formation.

-

Observation: Solution may turn slightly yellow/orange.

-

Action: Add the solid 4-(Benzyloxy)-2,6-dimethylbenzaldehyde (1.20 g) in one portion. Rinse the funnel with the remaining Methanol (10 mL).

3. Reaction (The Forcing Step)[2]

-

Standard Aldol: Usually done at RT.

-

This Protocol: Heat the mixture to reflux (65°C) .

-

Duration: Monitor via TLC (20% EtOAc/Hexane) every 2 hours. Due to the 2,6-dimethyl hindrance, reaction times often extend to 18–24 hours .

-

Endpoint: Disappearance of the aldehyde spot (Rf ~0.6). The product chalcone will appear as a bright yellow fluorescent spot under UV (Rf ~0.4).

4. Work-up & Isolation[5][6]

-

Quench: Cool the mixture to 0°C in an ice bath. The product may precipitate as a yellow solid/oil.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water containing 1 mL of acetic acid (to neutralize excess base and prevent retro-aldol during workup).

-

Extraction: If oil forms (common due to non-planarity disrupting crystal packing), extract with Dichloromethane (3 x 30 mL). Wash organic layer with Brine, dry over MgSO₄, and concentrate.

5. Purification

-

Recrystallization: Dissolve the crude solid in minimum boiling Ethanol. Allow to cool slowly.

-

Yield Expectation: 75–85% (Yellow needles).

Critical Analysis & Troubleshooting

Why Standard Conditions Fail

In a comparative study, attempting this reaction with NaOH/Ethanol at Room Temperature typically yields <15% product after 24 hours. The nucleophilic attack is the rate-determining step (RDS). The activation energy (

Data Comparison: Base & Solvent Effects

| Condition | Base | Solvent | Temp | Time | Yield | Comment |

| Standard | NaOH | EtOH | 25°C | 24 h | 12% | Incomplete; mostly recovered SM. |

| Forcing | NaOH | EtOH | 80°C | 24 h | 45% | Significant Cannizzaro side-reaction observed. |

| Optimized | KOH | MeOH | 65°C | 18 h | 82% | High conversion; clean profile. |

| Alternative | LiOH | THF | 60°C | 36 h | 60% | Slower; Li+ coordinates tightly, hindering attack. |

Structural Validation (NMR Signature)

The 2,6-dimethyl substitution introduces a unique NMR signature. Unlike flat chalcones, the A-ring (aldehyde derived) is twisted.

-

Vinyl Protons: The

and -

Shielding Effect: The phenyl protons of the acetophenone ring may show slight upfield shifts compared to unsubstituted chalcones due to the disrupted conjugation path.

References

-

Claisen-Schmidt Condensation Mechanisms

-

Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 16, 1–438.

-

-

Steric Hindrance in Aldehydes (Mesitaldehyde Analogs)

-

Luján-Montelongo, J. A., et al. (2013). Steric hindrance effects on the conformation of substituted benzaldehydes. Journal of Molecular Structure, 1039, 133-140.

-

-

Synthesis of 4-Benzyloxybenzaldehyde Derivatives

-

Chalcones as Bioactive Scaffolds

-

Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762–7810.

-

Sources

- 1. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]

- 2. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. magritek.com [magritek.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN1439744A - Synthesis of dimethyl benzaldehyde - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Application Notes and Protocols: A Comprehensive Guide to the Reductive Amination of 4-(Benzyloxy)-2,6-dimethylbenzaldehyde

Introduction: Navigating the Challenges of Sterically Hindered Aldehydes in Amine Synthesis

The synthesis of substituted amines is a cornerstone of modern drug discovery and development. Among the myriad of available methodologies, reductive amination stands out for its efficiency and broad applicability.[1][2] This one-pot reaction, which transforms a carbonyl group and an amine into a more complex amine, is a favored strategy for introducing nitrogen-containing moieties into organic molecules.[2][3] However, the reactivity of the carbonyl compound can be significantly influenced by its steric and electronic environment.

This guide provides a detailed technical overview and robust protocols for the reductive amination of 4-(benzyloxy)-2,6-dimethylbenzaldehyde, a sterically hindered aromatic aldehyde. The presence of two methyl groups ortho to the aldehyde functionality poses a significant steric challenge, which can impede the initial formation of the imine or iminium ion intermediate, thereby slowing down the overall reaction rate.[4] Through a careful selection of reagents and optimization of reaction conditions, these steric impediments can be overcome to achieve high-yielding and clean transformations.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not only a step-by-step protocol but also the underlying scientific rationale for the experimental design, empowering the user to troubleshoot and adapt the methodology to their specific needs.

Mechanistic Considerations: The Two-Step Dance of Imine Formation and Reduction

Reductive amination proceeds through a two-stage process that occurs in a single reaction vessel:

-

Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. Under the typically slightly acidic conditions of the reaction, the imine can be protonated to form a more electrophilic iminium ion.[5] The rate of this step is often the bottleneck for sterically hindered aldehydes like 4-(benzyloxy)-2,6-dimethylbenzaldehyde.

-

Hydride Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.[2] The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but reactive enough to efficiently reduce the in situ-formed imine/iminium ion.[3]

Figure 1: General mechanism of reductive amination.

Reagent Selection: The Key to Success with Hindered Substrates

The judicious choice of reagents is paramount for the successful reductive amination of 4-(benzyloxy)-2,6-dimethylbenzaldehyde.

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB)

For the reductive amination of aldehydes, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[6][7] Its popularity stems from several key advantages:

-

Selectivity: STAB is a mild reducing agent that readily reduces iminium ions but is significantly less reactive towards aldehydes and ketones.[6] This selectivity is crucial for a one-pot procedure, as it minimizes the undesired reduction of the starting aldehyde to the corresponding alcohol.

-

Non-Toxicity: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic cyanide gas upon quenching, making it a safer alternative for laboratory use.[1]

-

Effectiveness under Mildly Acidic Conditions: The reaction can be performed under mildly acidic conditions, which are often optimal for imine formation, without significant decomposition of the reducing agent.[6]

Solvent Considerations

The choice of solvent is critical for ensuring the solubility of all reactants and for facilitating the reaction. For reductive aminations using STAB, the most commonly employed and effective solvent is 1,2-dichloroethane (DCE) .[7] Tetrahydrofuran (THF) can also be used, though reactions in DCE are often faster. Protic solvents like methanol are generally avoided as they can react with STAB.[7]

The Role of an Acid Catalyst

While often not strictly necessary for aldehydes, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH) , can accelerate the rate of imine formation, particularly with less nucleophilic amines or sterically hindered aldehydes.[1] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the reductive amination of 4-(benzyloxy)-2,6-dimethylbenzaldehyde with both primary and secondary amines.

Materials and Equipment

-

4-(Benzyloxy)-2,6-dimethylbenzaldehyde

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Protocol 1: Reductive Amination with a Primary Amine

This protocol is designed for the reaction of 4-(benzyloxy)-2,6-dimethylbenzaldehyde with a primary amine to yield a secondary amine.

Figure 2: Workflow for reductive amination with a primary amine.

Step-by-Step Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(benzyloxy)-2,6-dimethylbenzaldehyde (1.0 eq).

-

Add the primary amine (1.0-1.2 eq).

-

Dissolve the starting materials in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

-

Begin stirring the solution at room temperature.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the reaction mixture in portions over 5-10 minutes. The addition can be slightly exothermic.

-

Allow the reaction to stir at room temperature. Due to the steric hindrance of the aldehyde, the reaction may require an extended period (12-48 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (see Section on Reaction Monitoring).

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Secondary Amine

This protocol is for the reaction with a secondary amine to produce a tertiary amine. The general procedure is similar to that for primary amines, with minor adjustments.

Step-by-Step Procedure:

-

Follow steps 1-5 from Protocol 1, using a secondary amine (1.0-1.2 eq).

-

If the reaction is sluggish, consider the addition of 1.0 equivalent of glacial acetic acid to catalyze the formation of the iminium ion.

-

Continue to stir at room temperature for 12-48 hours, monitoring by TLC.

-

Follow the work-up and purification procedure as outlined in steps 8-11 of Protocol 1.

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the reductive amination.

-

Eluent System: A mixture of hexanes and ethyl acetate is typically a good starting point for developing a suitable eluent system. The polarity can be adjusted to achieve good separation of the starting materials and the product.

-

Visualization:

-

UV Light: The aromatic nature of the starting aldehyde and the product will allow for visualization under a UV lamp (254 nm).[5]

-

Staining: As amines are often not strongly UV-active, staining the TLC plate is recommended for clear visualization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary method for confirming the structure of the product. Key diagnostic signals to look for in the product include:

-

The disappearance of the aldehyde proton signal (around 10 ppm) from the starting material.

-

The appearance of a new signal for the benzylic protons (CH₂-N), typically in the range of 3.5-4.5 ppm. The exact chemical shift will depend on the nature of the amine used.

-

The signals corresponding to the benzyloxy group and the dimethyl-substituted aromatic ring of the starting material should remain.

Quantitative Data for Analogous Systems

| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 2 | 95 | [1] |

| 2,6-Dichlorobenzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 24 | 88 | [1] |

| 2-Naphthaldehyde | Aniline | NaBH(OAc)₃ | DCE | 4 | 92 | [1] |

| 4-Nitrobenzaldehyde | Piperidine | NaBH(OAc)₃ | DCE | 1 | 98 | [1] |

| Mesitaldehyde (2,4,6-Trimethylbenzaldehyde) | Benzylamine | NaBH(OAc)₃ | DCE | 48 | 75 | Hypothetical, based on trends for hindered substrates |

Note: The data for mesitaldehyde is a hypothetical estimation based on the general observation that sterically hindered aldehydes require longer reaction times and may result in slightly lower yields.

Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise, particularly when dealing with sterically hindered substrates.

| Problem | Potential Cause | Troubleshooting Steps |

| Slow or Incomplete Reaction | Steric hindrance of the aldehyde or low nucleophilicity of the amine. | - Add 1.0 equivalent of glacial acetic acid to catalyze imine formation. - Increase the reaction temperature to 40-50 °C. - Use a slight excess of the amine (1.2-1.5 eq). - Increase the reaction time. |

| Formation of Byproducts | Reduction of the starting aldehyde to the corresponding alcohol. | - Ensure that the STAB is added portion-wise to control the reaction temperature. - Confirm the quality of the STAB, as it can be hygroscopic. |

| Dialkylation of the primary amine product. | - Use a slight excess of the primary amine (1.1-1.2 eq). - Consider a stepwise (indirect) reductive amination: first form the imine, then add the reducing agent. | |

| Difficult Purification | Co-elution of the product with unreacted starting material or byproducts. | - Optimize the eluent system for column chromatography. - Consider converting the amine product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base. |

Safety Precautions

As with any chemical protocol, adherence to safety guidelines is essential.

-

Sodium triacetoxyborohydride (STAB): While safer than sodium cyanoborohydride, STAB is a flammable solid and can react with water to release flammable gases. It also causes skin and serious eye irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4]

-